ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6/h6,10H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
NONKSYXBBZHGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyrrolidine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its bioactive nature.
Industry: It can be used in the development of agrochemicals or other industrial products
Mechanism of Action
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Pyrrolidine-Containing Triazole Derivatives
- Example : Compound 9c ()
- Structure : Incorporates a pyrrolidin-1-yl group linked to a pyridine ring, with additional sulfonyl and difluorophenyl substituents.
- Activity : Insecticidal (80% mortality at 100 mg/L).
- Key Feature : The pyrrolidine ring likely improves bioavailability and target binding in insecticidal applications .
Pyridinyl-Substituted Triazoles
- Example: Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate () Structure: Pyridine replaces pyrrolidine at the 3-position. Molecular Weight: 218.216 g/mol. Activity: Not explicitly stated, but pyridinyl groups often enhance antimicrobial or antifungal activity in triazoles .
Aryl-Substituted Triazoles
Amine-Functionalized Triazoles
- Examples: Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate (): Morpholine moiety enhances solubility; used in lab research. Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate (): Piperidine substituent may influence CNS-targeted activity due to increased lipophilicity.
Insecticidal Activity
Antifungal Activity
- N-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N′-aryl derivatives (): Exhibit strong activity against Candida albicans, with deep-seated fungal infections being a primary target .
- Role of Substituents : Fluorophenyl groups enhance antifungal potency, whereas pyrrolidine may prioritize insect target interactions.
Solubility and Stability
- Pyrrolidine and morpholinoethyl groups () likely enhance aqueous solubility compared to aryl or nitro-substituted derivatives.
- Synthesis Challenges : Cyclization of hydrazides with thioamides (e.g., ) is less efficient for phenyl-substituted triazoles compared to pyrrolidine derivatives, suggesting steric or electronic effects .
Thermal Stability
- Nitro-substituted triazoles (): Decompose at 135–146°C, indicating lower thermal stability than non-explosive analogs .
Biological Activity
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the triazole class, which is well-known for its diverse pharmacological properties. The presence of both a pyrrolidine moiety and a triazole ring enhances its potential as a versatile pharmacophore for drug discovery.
Molecular Characteristics
- Molecular Formula : C9H14N4O2
- Molecular Weight : 210.23 g/mol
The compound features a five-membered triazole ring, which is crucial for its biological activity. The ethyl ester functional group contributes to its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with ethyl chloroacetate under basic conditions. This multi-step process highlights the importance of careful reaction conditions to obtain high yields of the desired product .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, although specific data on its efficacy against M. tuberculosis and ESKAPE pathogens remains limited .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. This compound may interact with key cellular pathways involved in cancer progression. For instance, studies have indicated that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cell lines .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell proliferation.
- Disruption of Cell Membrane Integrity : Some derivatives exhibit the ability to compromise bacterial cell membranes, leading to cell death.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1H-1,2,4-Triazole | Simple triazole without additional substituents | Basic structure; limited biological activity |
| 3-Amino-1H-1,2,4-triazole | Contains amino group | Enhanced solubility and potential biological activity |
| Ethyl 5-(pyridin-3-yloxy)-1H-1,2,4-triazole | Contains a pyridine substituent | Increased receptor affinity due to pyridine moiety |
| This compound | Contains both pyrrolidine and triazole functionalities | Versatile pharmacophore for drug discovery |
Case Study 1: Anticancer Activity
In a study examining various triazole derivatives for their anticancer properties, this compound demonstrated promising results against several cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of triazole derivatives found that this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Q & A
Q. What are common synthetic routes for ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate?
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization with pyrrolidine and ester groups. Key steps include:
- Cyclocondensation : Reaction of hydrazine derivatives with carbonyl compounds to form the 1,2,4-triazole ring.
- Pyrrolidine Substitution : Introducing the pyrrolidin-2-yl group via nucleophilic substitution or coupling reactions.
- Esterification : Ethyl ester formation using reagents like ethyl chloroformate or ethanol under acidic conditions.
Methodological Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Continuous flow reactors may improve scalability and purity .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- Chromatography : HPLC or GC to assess purity (>98% recommended for research use) .
- Spectroscopy :
- NMR : Confirm proton environments (e.g., pyrrolidine protons at δ 1.5–3.0 ppm, ester carbonyl at ~170 ppm in NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Integrate quantum chemical calculations (e.g., DFT) and reaction path simulations to:
- Predict intermediate stability and transition states.
- Screen catalysts (e.g., organocatalysts for stereoselective substitutions).
- Validate results experimentally using high-throughput screening.
Case Study : ICReDD’s approach combines computational design with experimental validation, reducing trial-and-error cycles by 50% .
Q. What strategies address discrepancies in reported biological activities of structurally analogous compounds?
Discrepancies may arise from:
Q. Resolution Framework :
Replicate studies under standardized conditions.
Perform structure-activity relationship (SAR) analysis.
Use meta-analysis to identify confounding variables .
Q. What are best practices for designing bioactivity assays targeting this compound?
- Target Selection : Prioritize enzymes/receptors relevant to the pyrrolidine-triazole scaffold (e.g., kinases, GPCRs) .
- Assay Types :
- In Vitro : Enzyme inhibition assays (e.g., IC determination).
- Cell-Based : Cytotoxicity profiling (e.g., MTT assay).
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks.
Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Q. How should researchers handle safety and disposal of this compound given limited toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
